molecular formula C9H11F3N2O B1492768 (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol CAS No. 2098082-67-6

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No. B1492768
CAS RN: 2098082-67-6
M. Wt: 220.19 g/mol
InChI Key: YJKUFXVPQDMRKK-UHFFFAOYSA-N
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Description

The compound “(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a pyrazole derivative with a trifluoromethyl group and a cyclopropylmethyl group attached to it. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom . The cyclopropylmethyl group consists of a cyclopropane ring attached to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl and cyclopropylmethyl groups. Trifluoromethyl-containing compounds can be synthesized through various methods, including the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The cyclopropylmethyl group could potentially be introduced through a reaction involving a cyclopropylmethyl halide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the trifluoromethyl and cyclopropylmethyl groups. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the trifluoromethyl and cyclopropylmethyl groups. The trifluoromethyl group is known to undergo various reactions, including C-F bond activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Chemical Synthesis and Catalytic Properties

  • The compound is involved in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing its potential in Prins cyclization, which is crucial for creating complex organic structures (Reddy et al., 2012).

  • It plays a role in cycloaddition reactions, particularly in forming cyclopropanes and Δ1-pyrazolines, indicating its utility in creating diverse organic frameworks with potential pharmaceutical applications (Atherton & Fields, 1968).

  • The compound is a part of the C-scorpionate metal-complexes, which are used as versatile catalysts for various industrially significant reactions, highlighting its importance in chemical synthesis and potential in green chemistry applications (Martins, 2019).

Coordination Chemistry and Magnetic Properties

  • It contributes to the construction of coordination polymers, affecting the magnetic properties of the resulting materials, which could have implications in materials science and magnetic application development (Liu, Zhang, & Zhu, 2009).

  • It's part of reactions leading to the formation of pyrazole derivatives, which have shown interesting rearrangement behaviors, indicating its potential in developing new materials or in the study of reaction mechanisms (Vasin et al., 2018).

properties

IUPAC Name

[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8-7(5-15)4-14(13-8)3-6-1-2-6/h4,6,15H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKUFXVPQDMRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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